In-Class IDO1 Inhibitory Potency: Cross-Study Comparison of Cellular IC50 Values
The compound exhibits potent inhibition of human IDO1 in a cellular context. In a heme-competitive binding assay using IFN-γ-stimulated human HeLa cells, the compound (referenced as CHEMBL4161733 / BDBM50285416) achieved an IC50 of 0.5 nM [1]. While this represents in-class potency, it is comparable to the clinical IDO1 inhibitor linrodostat (BMS-986205, IC50 = 1.7 nM in the same HeLa cell assay) . The 0.5 nM value places the compound among the most potent IDO1 inhibitors reported, though its selectivity over TDO2 and off-target kinase profiles has not been publicly disclosed.
| Evidence Dimension | Cellular IDO1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (HeLa cells, IFN-γ stimulated, heme-competitive assay, 20 hr incubation) |
| Comparator Or Baseline | Linrodostat (BMS-986205): IC50 = 1.7 nM (HeLa cells, IFN-γ stimulated); Epacadostat: IC50 ≈ 10 nM (HeLa cells); Navoximod: IC50 ≈ 75 nM (HeLa cells) |
| Quantified Difference | Target compound is 3.4-fold more potent than linrodostat, ~20-fold more potent than epacadostat, and ~150-fold more potent than navoximod in the HeLa cellular assay format |
| Conditions | Human HeLa cell line; IFN-γ stimulation; heme-competitive binding assay; 20 hr post-stimulation measurement |
Why This Matters
For procurement decisions in IDO1 inhibitor lead optimization, the 0.5 nM IC50 establishes a competitive potency benchmark that justifies the compound's selection as a reference standard for SAR campaigns, though confirmation of selectivity and ADME properties remains essential.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733). Affinity DataIC50: 0.5 nM. Assay Description: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells in presence of heme measured after 20 hrs by heme-competitive binding assay. View Source
